

Spectroscopic data for 3-(3-Chloro-4-fluorophenyl)-1-propene

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Compound of Interest

Compound Name: 3-(3-Chloro-4-fluorophenyl)-1-propene

CAS No.: 121626-73-1

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-(3-Chloro-4-fluorophenyl)-1-propene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-4-fluorophenyl)-1-propene is an organohalogen compound with the molecular formula C_9H_8ClF and a molecular weight of approximately 170.61 g/mol. [1][2] Its structure, featuring a substituted aromatic ring coupled to a reactive propene moiety, makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with novel properties. The presence of both chlorine and fluorine atoms on the phenyl ring creates a unique electronic environment that can significantly influence the molecule's reactivity and biological activity.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide provides a comprehensive overview of the expected spectroscopic data for **3-(3-Chloro-4-fluorophenyl)-1-propene**, drawing upon established principles of spectroscopy and data from structurally related compounds. As a senior application scientist, the following sections are designed to not only present the predicted data but also to explain the rationale behind the

interpretation, thereby offering a practical framework for researchers working with this and similar molecules.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of **3-(3-Chloro-4-fluorophenyl)-1-propene** is predicted to show distinct signals for the aromatic and allylic protons. The electron-withdrawing effects of the chlorine and fluorine atoms will deshield the aromatic protons, shifting their signals downfield. The protons of the propene group will appear in the characteristic olefinic and allylic regions.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-5	~ 7.2 - 7.4	Doublet of doublets (dd)	1H
H-2	~ 7.1 - 7.3	Doublet (d)	1H
H-6	~ 7.0 - 7.2	Multiplet (m)	1H
H-1'	~ 5.8 - 6.0	Multiplet (m)	1H
H-2' (trans)	~ 5.0 - 5.2	Doublet of triplets (dt)	1H
H-2' (cis)	~ 4.9 - 5.1	Doublet of triplets (dt)	1H
H-3'	~ 3.3 - 3.5	Doublet (d)	2H

Expert Insights: Deciphering the Spectrum

- **Aromatic Region (δ 7.0-7.4):** The three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine at C-4 will couple with the adjacent protons, further splitting their signals.
- **Olefinic Region (δ 4.9-6.0):** The protons on the double bond (H-1' and H-2') will show characteristic splitting patterns. H-1' will be a multiplet due to coupling with the two H-2' protons and the two H-3' protons. The two H-2' protons are diastereotopic and will likely appear as two separate signals, each coupled to H-1' and potentially showing geminal coupling to each other.
- **Allylic Region (δ 3.3-3.5):** The two protons at H-3' are adjacent to the aromatic ring and the double bond. They will be deshielded and appear as a doublet due to coupling with H-1'.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-(3-Chloro-4-fluorophenyl)-1-propene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the spectrum using a standard one-pulse sequence. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton ratios.

Visualization: Proton Environments

Caption: Proton environments in **3-(3-Chloro-4-fluorophenyl)-1-propene**.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. It is a crucial technique for confirming the carbon framework of a molecule.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum of **3-(3-Chloro-4-fluorophenyl)-1-propene** is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.^[3] The chemical shifts will be influenced by the nature of the substituents and the hybridization of the carbon atoms.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-4 (C-F)	~ 155 - 160 (d, $^1\text{JCF} \approx 245$ Hz)
C-1	~ 138 - 142
C-1'	~ 135 - 138
C-3 (C-Cl)	~ 130 - 134
C-5	~ 128 - 132
C-2	~ 125 - 129
C-6	~ 115 - 119
C-2'	~ 115 - 118
C-3'	~ 38 - 42

Expert Insights: Interpreting Carbon Signals

- Aromatic Carbons:** The carbon attached to the fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (^1JCF). The carbon attached to the chlorine (C-3) will also be significantly shifted. The other aromatic carbons will appear in the range of δ 115-142.
- Olefinic Carbons:** The two sp^2 hybridized carbons of the double bond (C-1' and C-2') will resonate in the δ 115-138 region.
- Aliphatic Carbon:** The sp^3 hybridized allylic carbon (C-3') will be the most upfield signal, appearing around δ 38-42.

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required for ^{13}C NMR compared to ^1H NMR.
- **Instrument Setup:** The instrument is tuned to the ^{13}C frequency.
- **Data Acquisition:** A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the low natural abundance of ^{13}C and its longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are required.
- **Data Processing:** Similar to ^1H NMR, the FID is Fourier transformed, phased, and the chemical shift scale is referenced.

Visualization: Carbon Environments

Caption: Unique carbon environments in the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of **3-(3-Chloro-4-fluorophenyl)-1-propene** will show characteristic absorption bands for the aromatic ring, the alkene, and the carbon-halogen bonds.

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3050 - 3150	Medium
C-H stretch (alkene)	3000 - 3100	Medium
C=C stretch (aromatic)	1500 - 1600	Medium-Strong
C=C stretch (alkene)	1640 - 1680	Medium
C-F stretch	1000 - 1300	Strong
C-Cl stretch	600 - 800	Strong
=C-H bend (out-of-plane)	900 - 1000	Strong

Expert Insights: Reading the IR Fingerprint

- The presence of sharp peaks above 3000 cm⁻¹ is indicative of C-H bonds on sp² hybridized carbons (aromatic and alkene).
- The C=C stretching vibrations in the 1500-1680 cm⁻¹ region confirm the presence of both the aromatic ring and the double bond.
- The strong absorptions in the fingerprint region (below 1500 cm⁻¹) due to C-F and C-Cl stretching are highly characteristic of this molecule.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.
- **Data Analysis:** Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Predicted Mass Spectrum

The mass spectrum of **3-(3-Chloro-4-fluorophenyl)-1-propene** will provide key information for confirming its identity.

Ion	Predicted m/z	Significance
$[M]^+$	170	Molecular ion (for ^{35}Cl)
$[M+2]^+$	172	Isotope peak for ^{37}Cl
$[M-\text{CH}_2\text{CH}=\text{CH}_2]^+$	129/131	Loss of the allyl group
$[\text{C}_7\text{H}_4\text{FCl}]^+$	142/144	Tropylium-like fragment

Expert Insights: Unraveling Fragmentation

- Molecular Ion Peak:** The most important signal is the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl}:\text{}^{37}\text{Cl} \approx 3:1$), there will be a characteristic $[M+2]^+$ peak with approximately one-third the intensity of the $[M]^+$ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
- Fragmentation:** The molecule can fragment in predictable ways. Loss of the allyl group is a likely fragmentation pathway, leading to a prominent peak at m/z 129/131.

Experimental Protocol: Mass Spectrometry

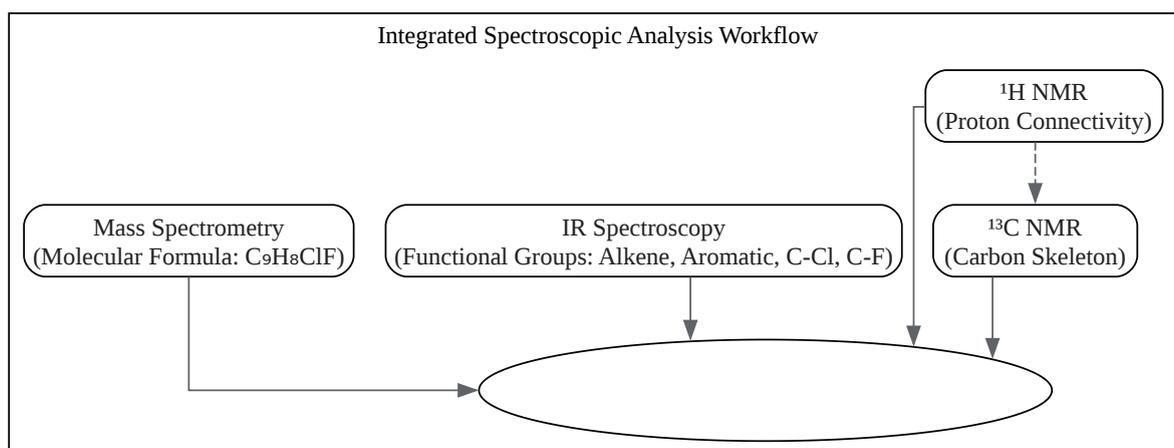
- Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- Ionization: Electron ionization (EI) is a common method for volatile compounds, which typically induces significant fragmentation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to observe the molecular ion with less fragmentation.
- Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity.

Workflow for Structural Elucidation



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Caption: Workflow for combining spectroscopic data for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of **3-(3-Chloro-4-fluorophenyl)-1-propene**, integrating ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, provides a robust framework for its unequivocal identification and characterization. While this guide presents predicted data based on sound chemical principles and analogous compounds, it underscores the importance of acquiring and interpreting empirical data for any newly synthesized batch of a compound. For researchers in drug development and materials science, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality, purity, and structural integrity of their molecules, thereby underpinning the reliability and reproducibility of their scientific findings.

References

- Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). Available from: [\[Link\]](#)

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